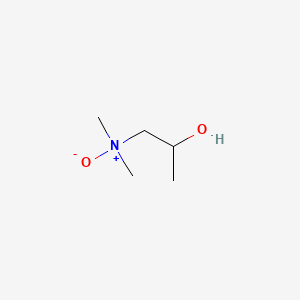![molecular formula C8[13C]6H10Cl2NNaO2 B602460 Diclofenac-13C6 sodium salt CAS No. 1261393-73-0](/img/no-structure.png)
Diclofenac-13C6 sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diclofenac-13C6 sodium salt is the labelled analogue of Diclofenac . It is a non-selective COX inhibitor with IC50 of 0.5 μg/ml for both COX-1 and -2 in intact cells . The empirical formula is 13C6C8H10Cl2NNaO2 · 4.5H2O . It has a molecular weight of 405.16 .
Molecular Structure Analysis
The molecular structure of Diclofenac-13C6 sodium salt is similar to that of Diclofenac, with the only difference being the presence of six 13C isotopes in the phenyl ring .Physical And Chemical Properties Analysis
Diclofenac-13C6 sodium salt is an analytical standard . It is suitable for HPLC and gas chromatography (GC) . The product has a limited shelf life, with the expiry date mentioned on the label .Applications De Recherche Scientifique
1. Drug Release Method Development and Optimization
Diclofenac sodium has been utilized in research focusing on the development and optimization of drug release methods. A study by Kincl, Turk, and Vrečer (2005) applied experimental design methodology to characterize and optimize parameters affecting the release of diclofenac sodium from prolonged release tablets (Kincl, Turk, & Vrečer, 2005).
2. Inhibitory Effects on Prostaglandin Synthetase
Research by Ku, Wasvary, and Cash (1975) identified diclofenac sodium as a potent inhibitor of prostaglandin synthetase, suggesting its pharmacological effects are mediated through this inhibition (Ku, Wasvary, & Cash, 1975).
3. Environmental Degradation Studies
A study by Bagal and Gogate (2014) explored the degradation of diclofenac sodium in wastewater, using a combined approach of hydrodynamic cavitation and heterogeneous photocatalysis (Bagal & Gogate, 2014).
4. Pharmaceutical and Technological Properties
Kołodziejczyk, Kołodziejska, and Zgoda (2012) investigated the technological and pharmacotherapeutic properties of diclofenac sodium in various pharmaceutical forms, focusing on modified release systems (Kołodziejczyk, Kołodziejska, & Zgoda, 2012).
5. Interaction with Herbal Drugs
Research by Bedada, Boga, and Kotakonda (2017) examined the interaction between diclofenac sodium and piperine, a component of herbal drugs, revealing altered pharmacokinetics and potential for reduced gastrointestinal side effects (Bedada, Boga, & Kotakonda, 2017).
6. Analytical Methods for Diclofenac Derivatives
Palomo, Ballesteros, and Frutos (1999) developed analytical methods to study the behavior of diclofenac sodium across a wide pH range, using various analytical techniques (Palomo, Ballesteros, & Frutos, 1999).
Safety And Hazards
Diclofenac-13C6 sodium salt is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 2 . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It can cause damage to organs (cardiovascular system, gastrointestinal tract, liver, renal system) through prolonged or repeated exposure .
Orientations Futures
Diclofenac is widely used in the treatment and management of acute and chronic pain associated with inflammatory conditions, especially those involving the musculoskeletal system . The future directions of Diclofenac-13C6 sodium salt could involve its use in research to better understand the pharmacokinetics and metabolism of Diclofenac .
Propriétés
Numéro CAS |
1261393-73-0 |
|---|---|
Nom du produit |
Diclofenac-13C6 sodium salt |
Formule moléculaire |
C8[13C]6H10Cl2NNaO2 |
Poids moléculaire |
324.09 |
Pureté |
95% by HPLC; 98% atom 13C |
Numéros CAS associés |
15307-86-5 (unlabelled) |
Synonymes |
[2-(2,6-Dichlorophenylamino)-phenyl-13C ] acetic acid sodium salt |
Étiquette |
Diclofenac |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)





